Precise Isotopic Labeling with -d3 Confers a Defined Mass Shift of +3.02 Da vs. Gefitinib
Gefitinib-d3 is specifically labeled with three deuterium atoms at the 7-methoxy position, providing a distinct and predictable mass shift for mass spectrometric detection. This contrasts with alternative deuterated analogs, such as gefitinib-d6, which have a different mass shift (+6 Da) . The choice of +3 Da vs. +6 Da affects the signal separation between the analyte (gefitinib) and the internal standard, which is critical for avoiding isotopic crosstalk and ensuring accurate quantification in complex biological samples [1].
| Evidence Dimension | Molecular Weight and Mass Shift from Gefitinib |
|---|---|
| Target Compound Data | Gefitinib-d3 M.W. 449.92 g/mol; Mass shift +3.02 Da |
| Comparator Or Baseline | Gefitinib-d6 (comparator deuterated analog) M.W. 452.95 g/mol; Mass shift +6.05 Da |
| Quantified Difference | Difference in mass shift of +3.03 Da between the two deuterated standards |
| Conditions | Exact mass calculation based on molecular formula C22H21D3ClFN4O3 vs C22H18D6ClFN4O3 |
Why This Matters
The +3 Da shift of Gefitinib-d3 provides a balance between sufficient mass separation and the risk of overlapping isotopic envelopes, which is a key consideration for bioanalytical method development and procurement of the optimal internal standard.
- [1] US FDA. (2018). Bioanalytical Method Validation Guidance for Industry. View Source
